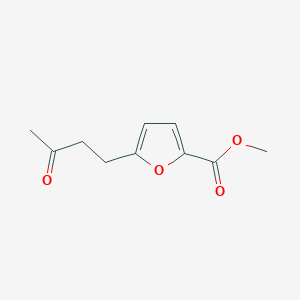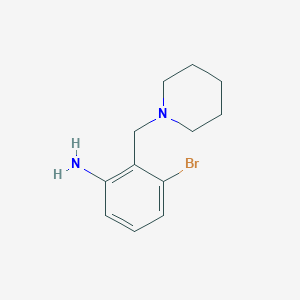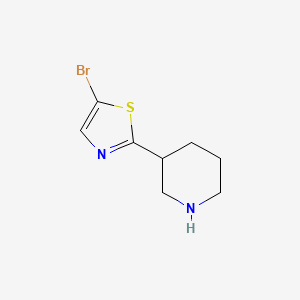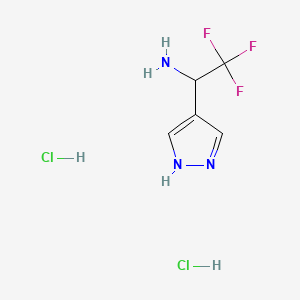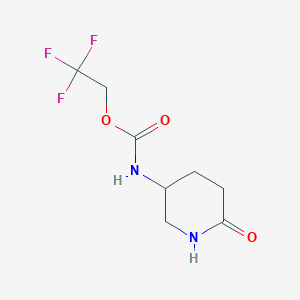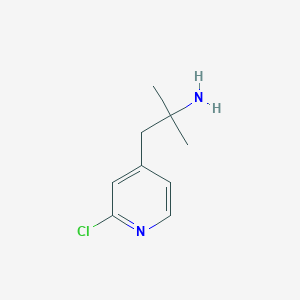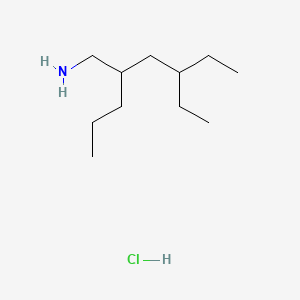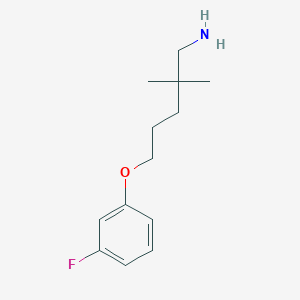
5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is an organic compound characterized by the presence of a fluorophenoxy group attached to a dimethylpentanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorophenol and 2,2-dimethylpentan-1-amine.
Etherification: 3-Fluorophenol is reacted with an appropriate alkylating agent, such as 1-bromo-2,2-dimethylpentane, under basic conditions to form 5-(3-Fluorophenoxy)-2,2-dimethylpentane.
Amination: The resulting ether is then subjected to amination using ammonia or an amine source to introduce the amine group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the fluorophenoxy group, potentially converting it to a hydroxy group.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to hydroxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated phenoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.
類似化合物との比較
Similar Compounds
5-(3-Chlorophenoxy)-2,2-dimethylpentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
5-(3-Bromophenoxy)-2,2-dimethylpentan-1-amine: Contains a bromine atom in place of fluorine.
5-(3-Methylphenoxy)-2,2-dimethylpentan-1-amine: Features a methyl group instead of a halogen.
Uniqueness
5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H20FNO |
|---|---|
分子量 |
225.30 g/mol |
IUPAC名 |
5-(3-fluorophenoxy)-2,2-dimethylpentan-1-amine |
InChI |
InChI=1S/C13H20FNO/c1-13(2,10-15)7-4-8-16-12-6-3-5-11(14)9-12/h3,5-6,9H,4,7-8,10,15H2,1-2H3 |
InChIキー |
QCYPABRPQMRAHK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCOC1=CC(=CC=C1)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


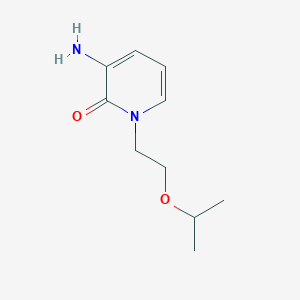
![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
![Tert-butyl 2-[(3-cyanophenyl)amino]acetate](/img/structure/B13539189.png)
![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)
